molecular formula C10H17ClN2O B14637852 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride CAS No. 54424-50-9

2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride

Cat. No.: B14637852
CAS No.: 54424-50-9
M. Wt: 216.71 g/mol
InChI Key: VYABWPBJZPEUCF-UHFFFAOYSA-M
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Description

2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is typically catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the reagents and conditions used .

Scientific Research Applications

2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The presence of propyl groups at positions 1 and 3 enhances its lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

54424-50-9

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

1,3-dipropylpyrimidin-1-ium-2-one;chloride

InChI

InChI=1S/C10H17N2O.ClH/c1-3-6-11-8-5-9-12(7-4-2)10(11)13;/h5,8-9H,3-4,6-7H2,1-2H3;1H/q+1;/p-1

InChI Key

VYABWPBJZPEUCF-UHFFFAOYSA-M

Canonical SMILES

CCCN1C=CC=[N+](C1=O)CCC.[Cl-]

Origin of Product

United States

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